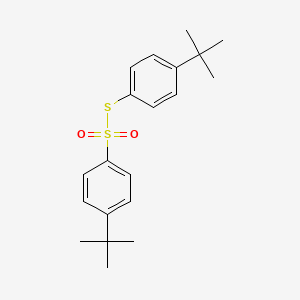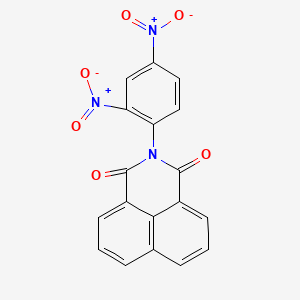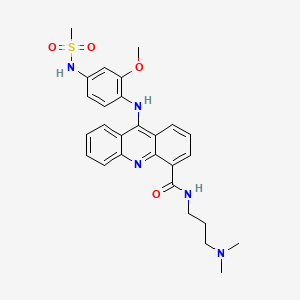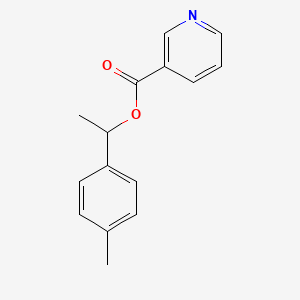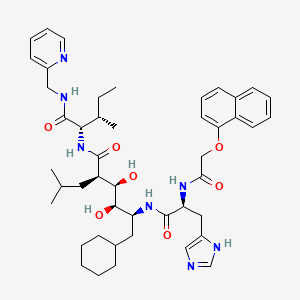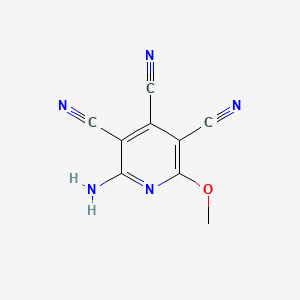
3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- is a heterocyclic organic compound with the molecular formula C10H8N6O It is characterized by a pyridine ring substituted with three cyano groups at positions 3, 4, and 5, an amino group at position 2, and a methoxy group at position 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3,4,5-tricyanopyridine with methanol in the presence of a base can yield the desired compound. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.
Applications De Recherche Scientifique
3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interaction with nucleic acids. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,4,5-tricyanopyridine: Similar structure but lacks the methoxy group.
3,4,5-Tricyanopyridine: Lacks both the amino and methoxy groups.
2-Amino-6-methoxypyridine: Lacks the cyano groups.
Uniqueness
3,4,5-Pyridinetricarbonitrile, 2-amino-6-methoxy- is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
102433-78-3 |
|---|---|
Formule moléculaire |
C9H5N5O |
Poids moléculaire |
199.17 g/mol |
Nom IUPAC |
2-amino-6-methoxypyridine-3,4,5-tricarbonitrile |
InChI |
InChI=1S/C9H5N5O/c1-15-9-7(4-12)5(2-10)6(3-11)8(13)14-9/h1H3,(H2,13,14) |
Clé InChI |
FNZQARVPPQEHAV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=N1)N)C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


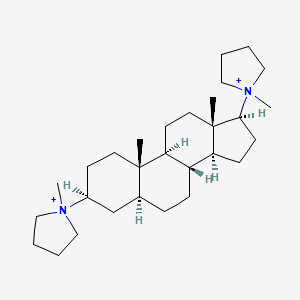

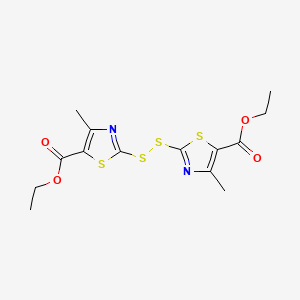
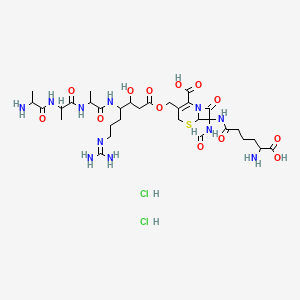
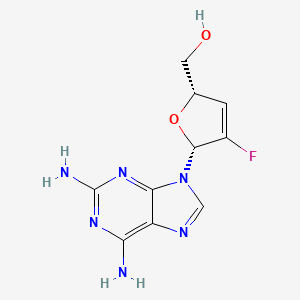


![2-[(5-Amino-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12795499.png)
